molecular formula C7H4BrNS B8668229 3-Bromo-4-mercaptobenzonitrile CAS No. 110888-17-0

3-Bromo-4-mercaptobenzonitrile

Cat. No.: B8668229
CAS No.: 110888-17-0
M. Wt: 214.08 g/mol
InChI Key: AONUGCJCKAIQBI-UHFFFAOYSA-N
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Description

3-Bromo-4-mercaptobenzonitrile is a brominated aromatic compound featuring a cyano (-CN) group at position 3, a bromine atom at position 4, and a thiol (-SH) substituent at position 1 (ortho to the bromine). This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic frameworks. For example, it was used as a precursor in the synthesis of a novel D-amino acid oxidase (DAO) inhibitor, where its thiol group facilitated nucleophilic substitution reactions to form sulfur-containing heterocycles .

Properties

CAS No.

110888-17-0

Molecular Formula

C7H4BrNS

Molecular Weight

214.08 g/mol

IUPAC Name

3-bromo-4-sulfanylbenzonitrile

InChI

InChI=1S/C7H4BrNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H

InChI Key

AONUGCJCKAIQBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)S

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₄BrNS
  • Molecular Weight : 214.08 g/mol (calculated).
  • Spectroscopic Data :
    • ¹H NMR : δ 6.23 (m, 1H), 4.83 (d, J = 12.0 Hz, 1H), 4.12 (d, J = 12.0 Hz, 1H), 1.60 (s, 3H) .
    • Mass Spectrometry : ES+ m/z 311 (M+H)⁺ .

The thiol group enhances reactivity in cross-coupling and cyclization reactions, making this compound valuable in medicinal chemistry and materials science.

Comparison with Structurally Similar Bromobenzonitrile Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 3-Bromo-4-mercaptobenzonitrile with analogs differing in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Highlights References
This compound C₇H₄BrNS 214.08 -SH (thiol) DAO inhibitor synthesis, nucleophilic reactions
3-Bromo-4-methylbenzonitrile C₈H₆BrN 196.04 -CH₃ (methyl) Intermediate in agrochemicals; inert substituent
3-Bromo-4-nitrobenzonitrile C₇H₃BrN₂O₂ 243.01 -NO₂ (nitro) Electron-withdrawing group; explosives/pharma intermediates
4-Bromo-3-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 258.01 -CF₃ (trifluoromethyl) Fluorinated drug candidates; enhances lipophilicity
3-Bromo-4-phenoxybenzonitrile C₁₃H₈BrNO 274.11 -OPh (phenoxy) Polymer additives; stabilizers

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